molecular formula C13H15N3O3S2 B2467549 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1297613-01-4

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2467549
CAS No.: 1297613-01-4
M. Wt: 325.4
InChI Key: NMGQFNOBLFXRNT-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyrazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: Involving the reaction of thiophene derivatives with hydrazine to form the pyrazole ring.

  • Oxidation reactions: To introduce the dioxidotetrahydrothiophene moiety.

  • Amide bond formation: Using coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes for efficiency and yield. This may include the use of continuous flow reactors, large-scale condensation and oxidation processes, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: The thiophene and pyrazole rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied, particularly in relation to its interaction with specific enzymes or receptors.

  • Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazole-5-carboxamide

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.

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Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQFNOBLFXRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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